3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide
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Overview
Description
Molecular Structure Analysis
The InChI code for “3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide” is1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide” is 222.288. It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Scientific Research Applications
Aromatase Inhibition and Cancer Treatment
Research has explored derivatives of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide in the context of inhibiting estrogen biosynthesis. These compounds have shown significant potential in treating hormone-dependent breast cancer due to their ability to inhibit aromatase more effectively than existing treatments (Hartmann & Batzl, 1986).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. Studies have found certain derivatives to exhibit good antibacterial properties against various bacterial strains, marking them as potential candidates for developing new antibacterial agents (Tumosienė et al., 2012).
Potential in Androgen Receptor Modulation
In the context of selective androgen receptor modulators (SARMs), derivatives of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide have been studied. These compounds could be important in treating androgen-dependent diseases, showcasing promising therapeutic potential (Wu et al., 2006).
Antioxidant and Anticancer Activity
Several novel derivatives have shown significant antioxidant and anticancer activities. These compounds have been tested against various cancer cell lines, including glioblastoma and breast cancer, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Antimitotic Agents
Investigations into the structural isomers of ethyl derivatives related to this compound have shown their activity as antimitotic agents. Such studies contribute to understanding the pharmacological properties and potential therapeutic uses of these compounds (Temple & Rener, 1992).
Inhibitory Activity Against Chymotrypsin
Compounds derived from 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide have shown inhibitory activity against the enzyme chymotrypsin, suggesting potential therapeutic applications in conditions where enzyme inhibition is beneficial (Atta-ur-rahman et al., 1997).
Antifungal, Antibacterial, and Cytotoxic Activities
Studies on secondary metabolites from endophytic organisms have revealed compounds related to 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide exhibiting antifungal, antibacterial, antioxidant, and cytotoxic activities. This highlights their potential in developing new treatments for various diseases (Xiao et al., 2014).
Beta-Adrenolytic Activity
Research has also been conducted on the physico-chemical properties of derivatives with potential beta-adrenolytic activity. These studies aid in understanding the drug's interaction with the body and its potential therapeutic applications (Stankovicová et al., 2014).
Melatonin Receptor Binding
Some derivatives of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide have been examined for their ability to bind to melatonin receptors. This research can contribute to the development of new drugs targeting sleep disorders and other conditions affected by melatonin (Garratt et al., 1996).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of new derivatives have been extensively studied, contributing valuable information to the field of medicinal chemistry. These studies provide insight into the structural and functional properties of these compounds (Helal et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(aminomethyl)-3-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAZESHVLTOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide |
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